molecular formula C7H9ClF2N2 B1429945 [(2,5-Difluorophenyl)methyl]hydrazine hydrochloride CAS No. 1394041-80-5

[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride

Cat. No. B1429945
M. Wt: 194.61 g/mol
InChI Key: BPDFENNAKCHDCM-UHFFFAOYSA-N
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Description

“[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 1394041-80-5 . It has a molecular weight of 194.61 . The IUPAC name for this compound is 1-(2,5-difluorobenzyl)hydrazine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride” is 1S/C7H8F2N2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride” is a powder that is stored at room temperature . The compound has a molecular weight of 194.61 .

Scientific Research Applications

Chemical Reactivity and Biological Activity

[(2,5-Difluorophenyl)methyl]hydrazine derivatives, such as (E)-3-((2-(2,5-difluorophenyl)hydrazono)methyl)-4H-chromen-4-one (DFH), have been studied for their vibration and interaction properties. These derivatives display a trend of increasing stability and decreasing reactivity based on orbital energies. Molecular docking studies predict significant biological activities, particularly antitumor activity, which surpasses that of standard drugs like 5-fluorouracil/piperine. Molecular dynamics simulation further validates the stability of these derivatives in biological settings (Mary et al., 2021).

Spectrophotometric Applications

In a different context, hydrazine derivatives have been utilized in spectrophotometric methods for determining hydrazine concentrations in various settings. One approach involves forming a derivative with 2,4-dinitrophenylhydrazine and subsequently undergoing a condensation reaction to form a stable, colored product for spectrophotometric analysis (George, Nagaraja, & Balasubramanian, 2008).

Environmental Monitoring

Hydrazine and its derivatives, including [(2,5-Difluorophenyl)methyl]hydrazine, play a role in environmental monitoring as pollutants in water. Their determination is crucial for human health. A study employed a novel hydroquinone derivative as an electro-catalyst mediator in a carbon paste matrix for measuring hydrazine concentrations, demonstrating the use of these compounds in sensitive environmental assays (Tahernejad-Javazmi et al., 2018).

Corrosion Inhibition

Hydrazine carbodithioic acid derivatives, closely related to [(2,5-Difluorophenyl)methyl]hydrazine, have been investigated for their role in inhibiting corrosion in metal structures. These studies demonstrate their effectiveness in protecting mild steel in hydrochloric acid solutions, indicating potential industrial applications (Khaled, 2006).

Fluorescence-Based Molecular Sensing

A recent development in the application of hydrazine derivatives involves the creation of fluorescence-based molecular sensing systems. These systems have been highlighted for their high selectivity, sensitivity, and biocompatibility, making them suitable for various practical applications including real-time paper strip assay, vapor test, soil analysis, and real water assay (Jung et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

(2,5-difluorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDFENNAKCHDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CNN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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